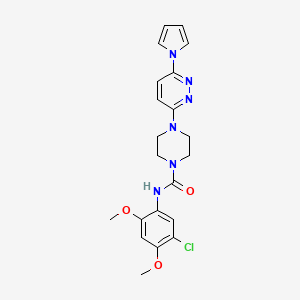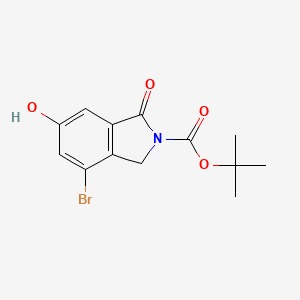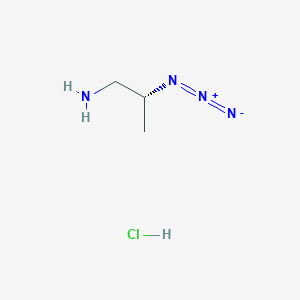![molecular formula C20H15ClN6O2S B2731500 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872860-32-7](/img/structure/B2731500.png)
4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorophenyl moiety can be introduced via a nucleophilic aromatic substitution reaction. For example, 4-chlorobenzoyl chloride can react with the pyrazolopyrimidine in the presence of a base like triethylamine to form the 1-(4-chlorophenyl) derivative.
Thioacetate Linkage:
The thioether linkage is formed by reacting the chlorophenyl pyrazolopyrimidine with a suitable thioester under basic conditions.
Amidation with Benzamide:
Finally, the amide bond formation with benzamide can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-Dimethyl-4-aminopyridine (DMAP) in an inert atmosphere.
Industrial Production Methods: The industrial production of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide requires scalable and efficient synthesis techniques. Continuous flow chemistry and automated synthesizers can be employed to enhance yield, reduce reaction time, and ensure reproducibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multi-step organic synthesis procedures. Here is a general approach:
Formation of Pyrazolopyrimidine Core:
The core structure can be formed through the cyclization reaction of appropriate precursor molecules, such as aminopyrimidines and hydrazines, under reflux conditions in an acidic medium.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation:
Oxidative conditions can modify the sulfur atom in the thioether linkage to sulfoxide or sulfone derivatives. Reagents such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction:
Reduction reactions, particularly on the nitro or carbonyl groups within the compound's structure, can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution:
The aromatic rings in the compound are susceptible to electrophilic aromatic substitution, such as nitration or halogenation, depending on the desired functionalization.
Common Reagents and Conditions:
Oxidative: mCPBA, H2O2.
Reductive: LiAlH4, NaBH4.
Substitution: HNO3 (for nitration), Br2 (for bromination).
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide has various applications in scientific research:
Chemistry:
Used as a building block in the synthesis of complex organic molecules.
Studied for its potential as a ligand in coordination chemistry.
Biology:
Investigated for its inhibitory effects on certain enzymes.
Potential use as a fluorescent probe due to its aromatic structure.
Medicine:
Examined for its anticancer properties.
Potential as an anti-inflammatory agent.
Industry:
Possible applications in the development of specialty chemicals.
Investigated for use in agricultural chemistry as a potential herbicide or pesticide.
Mécanisme D'action
The mechanism of action of 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide involves interactions with specific molecular targets:
Enzyme Inhibition:
The compound may inhibit key enzymes by binding to their active sites, blocking substrate access, and thus altering metabolic pathways.
Molecular Targets:
Enzymes such as kinases, proteases, or specific signaling molecules.
Pathways Involved:
Inhibition of signaling pathways related to cell proliferation (e.g., MAPK/ERK pathway) or inflammation (e.g., NF-κB pathway).
Comparaison Avec Des Composés Similaires
4-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzamide.
4-(2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide.
Uniqueness:
The presence of a chlorophenyl group provides distinct electronic and steric properties compared to its methylphenyl analog, influencing its binding affinity and specificity towards certain enzymes.
The pyrazolopyrimidine core is a versatile scaffold, often enhancing the compound's pharmacological profile compared to other heterocyclic systems.
Propriétés
IUPAC Name |
4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHQWIANLCVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2731417.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2731419.png)


![3-ethyl-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2731424.png)
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)


![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
